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‘ Compound of Interest

Compound Name: 6-Bromobenzofuran-3(2H)-one

Cat. No.: B1519702

The benzofuran core is a fundamental structural unit found in a multitude of biologically active natural
products and synthetic compounds.[1] Derivatives of benzofuran exhibit a wide array of
pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties,
establishing them as "privileged scaffolds" in medicinal chemistry.[2][3] The specific variant, 6-
Bromobenzofuran-3(2H)-one, incorporates two key features that enhance its utility: the benzofuran-
3-one system, which provides a rigid conformational framework, and a bromine substituent. The
bromine atom is not merely a placeholder; it significantly modulates the molecule's electronic
properties and serves as a versatile synthetic handle for further chemical modifications through cross-
coupling reactions.[4]

This document serves as a technical guide to the in-silico characterization of 6-Bromobenzofuran-
3(2H)-one. We will detail the application of quantum mechanical calculations to elucidate its structural
and electronic properties and demonstrate the use of molecular docking to predict its potential as a
targeted therapeutic agent.

Molecular Structure and Physicochemical Properties

A foundational understanding begins with the molecule's basic characteristics. 6-Bromobenzofuran-
3(2H)-one is a bicyclic aromatic compound featuring a furanone ring fused to a brominated benzene
ring.
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Property Value Source
Chemical Formula CsHsBrO:2 [5]
Molecular Weight 213.03 g/mol [5]
CAS Number 201809-69-0 [5]
IUPAC Name 6-bromo-1-benzofuran-3-one [5]
Boiling Point 319.5 °C at 760 mmHg [5]
Density 1.742 g/cm3 [5]

digraph "Molecular Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes with explicit positions

Cl [label="C",
C2 [label="C",
C3 [label="C",
C4 [label="C",
C5 [label="C",
C6 [label="C",
C7 [label="C",
C8 [label="C",
09 [label="0",

pos="0,1.2!"1];
pos="-1.2,0.6!"1;
pos="-1.2,-0.6!"];
pos="0,-1.2!"];
pos="1.2,-0.6!"];
pos="1.2,0.6!"1];
pos="-2.4,0!"];
pos="2.4,0!"];
pos="0,2.2!"1;

010 [label="0", pos="-3.6,0!"];
Brll [label="Br", pos="2.6,-1.5!"];

H12 [label="", shape=point, pos="-2.2, -0.9!"];
H13 [label="", shape=point, pos="-2.2, 0.9!"];
// Benzene ring bonds
Cl -- C2;
c2 -- (C3;
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C3 -- C4;
4 -- C5;
C5 -- Co;
c6 -- CI1;

// Furanone ring bonds

Cc2 -- C7;
c3 -- C7;
Cl -- 09;
C6 -- C8;
C8 -- 09;

// Substituents

C5 -- Brll [label="Br"];

C4 -- H12 [label="H"];

C7 -- 010 [style=double, label="0"];
C8 -- H13 [label="H:"];

}

Caption: 2D structure of 6-Bromobenzofuran-3(2H)-one.

Quantum Mechanical Characterization via Density
Functional Theory (DFT)

To probe the intrinsic properties of the molecule, we turn to computational quantum mechanics.
Density Functional Theory (DFT) offers a robust balance between computational cost and accuracy,
making it the method of choice for systems of this size.[6][7] The B3LYP functional combined with a
Pople-style basis set like 6-31G(d,p) is a widely accepted level of theory for reliable geometric and
electronic property prediction of organic molecules.[8][9]

Protocol: Geometry Optimization and Vibrational Analysis
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Causality: The first step in any computational analysis is to find the molecule's most stable three-
dimensional conformation, its ground state geometry. This is not merely a procedural step; all
subsequent electronic properties are dependent on this lowest-energy structure. A subsequent
frequency calculation is critical to validate the result: the absence of imaginary (negative) frequencies
confirms that the structure is a true energy minimum and not a transition state.

Methodology:

¢ Input Generation: Construct the initial 3D coordinates of 6-Bromobenzofuran-3(2H)-one using a
molecular builder.

o Calculation Setup: Specify the theoretical level (e.g., B3LYP/6-31G(d,p)) and the task (Optimization
+ Frequency) in a computational chemistry software package (e.g., Gaussian, ORCA).

o Execution: Submit the calculation to a high-performance computing resource.
¢ Analysis:
o Verify that the optimization converged successfully.
o Examine the output for vibrational frequencies. Confirm that all frequencies are positive.

o Extract the final optimized Cartesian coordinates for use in further studies (e.g., molecular
docking).

Predicted Vibrational Frequencies (Infrared Spectroscopy)

The frequency analysis also provides a theoretical infrared (IR) spectrum. This allows for direct
comparison with experimental data, aiding in the structural confirmation of synthesized compounds.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1519702?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1519702?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Typical Experimental Range

Vibrational Mode Predicted Range (cm™?)
(cm™)

Aromatic C-H Stretch 3100 - 3000 3150 - 3050

Carbonyl (C=0) Stretch 1720 - 1700[10] 1750 - 1720

Aromatic C=C Stretch 1600 - 1450 1610 - 1470

C-O Stretch 1300 - 1200 1320 - 1220

C-Br Stretch 680 - 515 690 - 530

Note: Calculated frequencies are often systematically higher than experimental values due to the
harmonic approximation and are typically scaled by a factor (~0.96) for better comparison.

Analysis of Electronic Properties

Frontier Molecular Orbitals (HOMO & LUMO): The Highest Occupied Molecular Orbital (HOMO) and
Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding a molecule's reactivity.
The HOMO energy correlates with the ability to donate electrons (nucleophilicity), while the LUMO
energy relates to the ability to accept electrons (electrophilicity). The energy difference between them,
the HOMO-LUMO gap, is an indicator of chemical stability. A large gap implies high stability and low
reactivity. The presence of the electron-withdrawing bromine atom and carbonyl group is expected to
lower the energy of both orbitals and influence the size of the gap.

Caption: The HOMO-LUMO energy gap dictates molecular stability.

Molecular Electrostatic Potential (MEP): An MEP map provides an intuitive visualization of charge
distribution. It plots the electrostatic potential onto the molecule's electron density surface.

+ Red/Yellow Regions: Electron-rich areas (negative potential), susceptible to electrophilic attack. For
our molecule, this will be concentrated around the carbonyl oxygen.

+ Blue/Green Regions: Electron-poor areas (positive potential), susceptible to nucleophilic attack.
This is expected around the acidic methylene protons adjacent to the carbonyl group.

Understanding the MEP is crucial for predicting non-covalent interactions, such as hydrogen bonding,
which are vital for drug-receptor binding.
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Application in Drug Development: Molecular Docking

Theoretical studies are paramount in modern drug discovery. Molecular docking is a computational
technique that predicts the preferred orientation and binding affinity of one molecule (a ligand, like 6-
Bromobenzofuran-3(2H)-one) to the active site of another (a receptor, typically a protein).[11][12]
Benzofuran derivatives have been identified as inhibitors of various enzymes, including kinases,
making them attractive candidates for targeted therapies.[13][14]

Hypothetical Case Study: Targeting Pim-1 Kinase

Pim-1 kinase is a well-known proto-oncogene, and its overexpression is linked to several cancers.[12]
Benzofuran-based molecules have shown inhibitory activity against this target, making it a logical
choice for a docking study.[12]

Protocol: A Standard Molecular Docking Workflow

Causality: This workflow is designed to simulate the process of a ligand finding its most favorable
binding position within a protein's active site. Each step is essential for ensuring the biophysical
relevance of the simulation. Preparing the protein and ligand correctly ensures that protonation states
and atomic charges are accurate, while grid generation focuses the search on the biologically relevant
binding pocket.

1. Protein Preparation
(e.g., PDB ID: 4HJO)
Remove water, add hydrogens

3. Grid Generatlon 2. Ligand Preparation
Define active site coordinates (From DFT optimization)
d A

around the co-crystallized Ilgan ssign charges, define rotatable bonds

‘V \ 4

4. Docking Simulation
(e.g., AutoDock Vina, Glide)
Algorithm explores binding poses

Y
5. Analysis & Scoring
Rank poses by binding energy
Analyze key interactions (H-bonds, etc.)
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Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended
for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we
make no warranties, express or implied, regarding the fitness of this product for every specific
experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent sulits
your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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